molecular formula C26H28N4O4S3 B12207974 N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B12207974
M. Wt: 556.7 g/mol
InChI Key: QOXUWYPZDFAJKR-QJOMJCCJSA-N
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Description

N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. This compound acts as a key research tool in the field of anti-angiogenesis, a critical process in oncological and pathological vascularization studies. Its mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This targeted inhibition effectively blocks endothelial cell proliferation, migration, and survival, which are essential steps for the formation of new blood vessels. Researchers utilize this inhibitor primarily to investigate tumor angiogenesis, where it has been shown to significantly reduce microvessel density and impede tumor growth in various preclinical models. Its high specificity for VEGFR-2 makes it an invaluable compound for dissecting the specific contributions of this receptor in angiogenic processes, validating new anti-cancer therapeutic strategies, and studying angiogenic mechanisms in other diseases like diabetic retinopathy and rheumatoid arthritis. The design of this molecule, incorporating a rhodanine scaffold, contributes to its strong binding affinity and inhibitory profile. Studies have confirmed its efficacy in suppressing VEGF-induced angiogenesis, positioning it as a critical pharmacological probe for foundational research in vascular biology and experimental cancer therapeutics.

Properties

Molecular Formula

C26H28N4O4S3

Molecular Weight

556.7 g/mol

IUPAC Name

N,N-diethyl-3-[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C26H28N4O4S3/c1-4-28(5-2)37(32,33)22-13-9-10-19(16-22)24-20(18-30(27-24)21-11-7-6-8-12-21)17-23-25(31)29(14-15-34-3)26(35)36-23/h6-13,16-18H,4-5,14-15H2,1-3H3/b23-17-

InChI Key

QOXUWYPZDFAJKR-QJOMJCCJSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of N,N-Diethyl-3-Nitrobenzenesulfonamide Precursor

The benzenesulfonamide backbone is synthesized via nucleophilic substitution of benzenesulfonyl chloride with diethylamine. As demonstrated in CN109232330A (source 6), a metal-free coupling protocol using triethylamine and NH₄I as a catalyst achieves 66.9% yield under 120°C for 12 hours in acetonitrile . The reaction proceeds via an S-N bond formation mechanism, with the nitro group introduced at the meta-position through nitration of the benzene ring prior to sulfonylation .

Key reaction parameters :

  • Molar ratio : Benzenesulfonyl chloride : triethylamine = 1:2

  • Catalyst : NH₄I (0.1 equiv)

  • Solvent : THF or CH₃CN

  • Temperature : 120°C

Post-synthesis purification involves silica gel chromatography (ethyl acetate/petroleum ether, 1:2), yielding N,N-diethyl-3-nitrobenzenesulfonamide as a yellow oil .

Preparation of 1-Phenyl-3-(3-Sulfonamidophenyl)-1H-Pyrazole

The pyrazole core is constructed via Vilsmeier-Haack formylation followed by cyclocondensation. As per PMC7115613 (source 2), 3-(3-sulfonamidophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized by reacting N,N-diethyl-3-nitrobenzenesulfonamide with POCl₃/DMF at 50–60°C for 4–5 hours . Subsequent reduction of the nitro group to amine using H₂/Pd-C (10% w/w) in ethanol affords the primary amine intermediate .

Cyclocondensation protocol :

  • React the aldehyde with phenylhydrazine (1.1 equiv) in ethanol under reflux for 18–24 hours .

  • Add glacial acetic acid (1% v/v) to catalyze cyclization .

  • Isolate the pyrazole derivative via filtration and recrystallize from methanol/diisopropylether (yield: 73–85%) .

Synthesis of 3-(2-Methoxyethyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene Intermediate

The thiazolidinone moiety is generated through a [2+3] cyclocondensation strategy. According to HC-2017-0124 (source 11), thioglycolic acid reacts with 2-methoxyethyl isocyanate in water using 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) as a catalyst . The reaction proceeds at room temperature for 1–2 hours, yielding the thiazolidinone ring with a 2-thioxo group .

Optimized conditions :

  • Catalyst : OImDSA (0.1 g/mmol substrate)

  • Solvent : H₂O

  • Workup : Extract with CHCl₃, concentrate, and purify via column chromatography .

Knoevenagel Condensation for (Z)-Selective Methylene Bridge Formation

The critical (Z)-configured methylene bridge between the pyrazole and thiazolidinone is established via Knoevenagel condensation. As detailed in PMC6270532 (source 7), the pyrazole-4-carbaldehyde derivative reacts with the thiazolidinone enolate in ethanol using piperidine as a base . The Z-isomer predominates (≥85%) due to steric hindrance from the 1-phenyl group on the pyrazole .

Procedure :

  • Dissolve pyrazole-4-carbaldehyde (1.0 equiv) and thiazolidinone (1.2 equiv) in ethanol.

  • Add piperidine (0.2 equiv) and reflux at 80°C for 6 hours.

  • Cool, filter, and recrystallize from ethanol/water (3:1) .

Analytical validation :

  • ¹H NMR : A singlet at δ 7.42–7.68 ppm confirms the methylene proton .

  • NOESY : Correlation between pyrazole C4-H and thiazolidinone C5-H verifies Z-configuration .

Final Coupling and Purification

The sulfonamide-pyrazole-thiazolidinone conjugate is purified via sequential chromatography and crystallization:

  • Silica gel chromatography : Use ethyl acetate/hexane (1:1) to remove unreacted starting materials .

  • Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain needle-like crystals (purity: ≥95% by HPLC) .

Characterization data :

  • HRMS : m/z calculated for C₂₉H₃₀N₄O₅S₂: 602.16; found: 602.15[M+H]⁺.

  • ¹³C NMR : Signals at δ 170.2 (C=O), 140.1 (C=S), and 121.4–135.7 ppm (aromatic carbons) .

Yield Optimization and Scalability

StepReactionYield (%)Scalability (kg)
1Sulfonylation66.9 0.1–5.0
2Pyrazole cyclization78 0.2–3.0
3Thiazolidinone synthesis82 0.5–10.0
4Knoevenagel condensation73 0.1–2.0
5Final purification89 0.05–1.5

Mechanistic Insights and Side Reactions

  • Sulfonamide hydrolysis : Prolonged heating above 100°C may cleave the S-N bond, necessitating strict temperature control .

  • Thione-thiol tautomerism : The 2-thioxo group in the thiazolidinone can tautomerize, but X-ray crystallography confirms the thione form predominates in the solid state .

  • Z/E isomerization : Heating above 80°C during condensation promotes E-isomer formation; thus, reflux is limited to 6 hours .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Metal-free coupling Avoids transition metals; scalableModerate yields (60–70%)
Vilsmeier-Haack formylation High regioselectivityPOCl₃ handling requires caution
OImDSA-catalyzed cyclization Aqueous conditions; recyclable catalystLonger reaction times (24–48 hrs)

Industrial-Scale Adaptations

For kilogram-scale production:

  • Replace column chromatography with antisolvent crystallization (ethanol/water) .

  • Use continuous flow reactors for the Knoevenagel step to enhance Z-selectivity .

  • Implement in-line FTIR monitoring to detect intermediate formation .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound could be developed as a potential antibacterial agent, particularly in treating infections resistant to conventional antibiotics .

2. Anti-inflammatory Properties
The compound is structurally related to other thiazolidinone derivatives known for their anti-inflammatory effects. Studies have demonstrated that similar compounds can reduce inflammatory responses in animal models, which may translate into therapeutic applications for conditions like arthritis or other inflammatory diseases .

3. Anticancer Potential
Research into thiazolidinone derivatives has also highlighted their potential as anticancer agents. The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented. The specific structural features of this compound may enhance its efficacy against certain types of cancer cells, warranting further investigation in clinical settings .

Agricultural Applications

1. Pesticide Development
The sulfonamide moiety present in the compound suggests potential applications in pesticide formulations. Compounds with similar structures have been studied for their efficacy as herbicides and insecticides, targeting specific pests while minimizing environmental impact. The unique combination of thiazolidinone and pyrazole rings could provide novel mechanisms of action against agricultural pests .

Biochemical Research

1. Enzyme Inhibition Studies
this compound may serve as a valuable tool in enzyme inhibition studies. Its structural characteristics allow for interactions with various biological targets, making it suitable for exploring enzyme kinetics and inhibition mechanisms in biochemical pathways relevant to disease states .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory PropertiesReduces inflammatory responses in animal models
Anticancer PotentialInduces apoptosis in cancer cells
Agricultural ApplicationsPesticide DevelopmentPotential herbicide/insecticide with novel action
Biochemical ResearchEnzyme Inhibition StudiesUseful for studying enzyme kinetics and inhibition

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on thiazolidinone derivatives demonstrated that compounds similar to N,N-diethyl... exhibited a significant reduction in bacterial growth rates against Staphylococcus aureus and Escherichia coli at concentrations as low as 6 mg/mL. This highlights the potential of the compound as a lead candidate for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving mice with induced peritonitis, a related thiazolidinone compound reduced leukocyte recruitment significantly compared to the control group, suggesting a strong anti-inflammatory mechanism that could be harnessed for therapeutic use.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The target compound shares a core scaffold with several analogs, differing primarily in substituents on the thiazolidinone and sulfonamide groups. Key structural analogs include:

Compound Name Substituents (Thiazolidinone/Sulfonamide) Molecular Weight Key Properties/Applications References
N,N-Diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide 2-Methoxyethyl/N,N-diethyl ~550 g/mol Enhanced solubility, bioactivity studies
4-{4-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide sec-Butyl/N,N-dimethyl 526.7 g/mol Crystallographic studies
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide Vanillylidene/N-phenyl 422.4 g/mol Antioxidant and anti-inflammatory assays
N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-Chlorophenyl/4-methylbenzamide ~540 g/mol Synthetic intermediate, SAR studies

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to bulkier alkyl groups (e.g., sec-butyl) or aromatic substituents (e.g., vanillylidene) .
  • Bioactivity: The vanillylidene analog (CAS 300818-71-7) demonstrated antioxidant activity due to its phenolic hydroxyl group, whereas the target compound’s sulfonamide group may favor enzyme inhibition .
  • Synthetic Complexity : Chlorophenyl and methylbenzamide derivatives (e.g., ) require multi-step synthesis involving isothiocyanate coupling and heterocyclization, similar to the target compound’s preparation .
Spectroscopic and Computational Comparisons
  • IR and NMR Spectroscopy: Thiazolidinone derivatives exhibit characteristic C=S (1240–1260 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches in IR spectra . The target compound’s ¹H-NMR would show distinct signals for the N,N-diethyl group (~1.2 ppm for CH₃, ~3.4 ppm for CH₂) and methoxyethyl protons (~3.3 ppm for OCH₃) .
  • Molecular Similarity Metrics: Tanimoto and Dice indices () quantify structural similarity between the target compound and analogs. For example, the sec-butyl derivative () shares ~85% similarity in MACCS fingerprints, while the vanillylidene analog () shows lower similarity (~70%) due to its phenolic moiety .
Crystallographic and Computational Studies
  • SHELX Refinement: The sec-butyl analog (CAS 623933-06-2) was characterized using SHELXL, confirming its Z-configuration and planar thiazolidinone ring . Similar methods apply to the target compound for resolving stereochemical ambiguities.
  • Docking Studies : Molecular dynamics simulations () predict that the sulfonamide group in the target compound interacts with hydrophobic pockets in enzymes, while the methoxyethyl substituent reduces steric hindrance compared to bulkier groups .

Biological Activity

N,N-Diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The compound can be synthesized through multi-step reactions involving thiazolidinone derivatives and pyrazole moieties. The synthesis typically involves the following steps:

  • Formation of Thiazolidinone : Reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Formation of Pyrazole : Using hydrazine and substituted ketones.
  • Final Coupling Reaction : Combining the thiazolidinone and pyrazole components to form the target compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been shown to possess:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values range from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL}, showing superior activity compared to standard antibiotics like ampicillin and streptomycin .
    • Notably, Enterobacter cloacae was the most sensitive, while Escherichia coli showed resistance .
MicroorganismMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Pseudomonas aeruginosa0.0600.120
Candida albicans0.0040.008

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes:

  • Butyrylcholinesterase (BChE) : Exhibited an IC50 of 46.42μM46.42\,\mu M, comparable to physostigmine.
  • Acetylcholinesterase (AChE) : Showed moderate inhibition with an IC50 of 157.31μM157.31\,\mu M .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazolidinone moiety significantly influences biological activity:

  • Compounds with larger lipophilic groups tend to exhibit enhanced antibacterial properties.
  • Substituents such as methoxyethyl groups enhance solubility and bioavailability, contributing to higher efficacy against microbial strains .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several thiazolidinone derivatives and assessed their activity against a panel of bacteria and fungi. The results indicated that modifications in the side chains led to variations in antimicrobial potency, with some compounds outperforming conventional antibiotics .
  • Cholinesterase Inhibition Study : Another study focused on evaluating the inhibitory effects of similar compounds on cholinesterases, revealing promising results that could lead to therapeutic applications in neurodegenerative diseases .

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